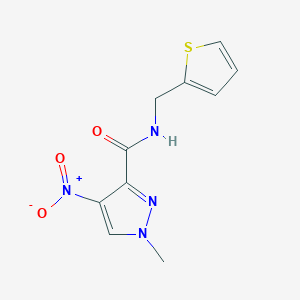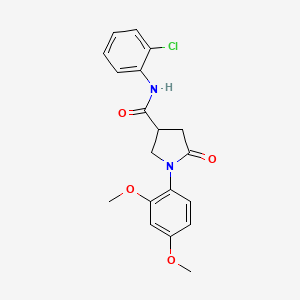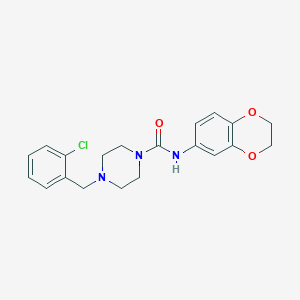
N-(3-chloro-2-methylphenyl)-N'-cyclopropylethanediamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-cyclopropylethanediamide, commonly known as CP 945,598, is a synthetic compound that belongs to the class of anandamide transport inhibitors. It was first synthesized in 2004 by Pfizer, Inc. as a potential therapeutic agent for the treatment of pain and inflammation. CP 945,598 has shown promising results in preclinical studies and is currently being investigated for its potential use in various scientific research applications.
Wirkmechanismus
CP 945,598 works by inhibiting the transport of anandamide, which leads to an increase in its concentration in the synaptic cleft. Anandamide then binds to and activates cannabinoid receptors, which are located in various parts of the central and peripheral nervous system. This results in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
CP 945,598 has been shown to produce analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce anxiety and depression-like behaviors in rodents. CP 945,598 has been found to be well-tolerated and does not produce any significant side effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
CP 945,598 has several advantages as a research tool. It is a potent and selective inhibitor of anandamide transport, which allows for the precise modulation of the endocannabinoid system. CP 945,598 is also stable and can be easily synthesized in large quantities. However, one limitation of CP 945,598 is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving CP 945,598. One area of interest is the potential use of CP 945,598 in the treatment of substance use disorders. Another area of research is the investigation of the role of the endocannabinoid system in various diseases such as cancer, epilepsy, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of CP 945,598 and its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
CP 945,598 has been extensively studied for its potential use in scientific research applications, particularly in the area of pain and inflammation. It has been shown to inhibit the transport of anandamide, an endocannabinoid that plays a key role in pain modulation and inflammation. CP 945,598 has also been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7-9(13)3-2-4-10(7)15-12(17)11(16)14-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQXXMFQZPLTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-ethyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4819429.png)
![2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4819435.png)
![2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4819445.png)
![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819451.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4819454.png)
![5-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-methylbenzamide](/img/structure/B4819461.png)
![7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4819462.png)
![4-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)

![4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)
![3,3-dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4819506.png)